

Spectroscopic Profile of 5-Bromo-1H-indol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-1H-indol-6-amine**

Cat. No.: **B1343728**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **5-Bromo-1H-indol-6-amine** (CAS No. 873055-33-5). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds, including 5-bromoindole and 5-aminoindole. Additionally, comprehensive, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of **5-Bromo-1H-indol-6-amine**. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Bromo-1H-indol-6-amine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	~8.0-8.2	br s	-
H2	~7.1-7.3	t	~2.5-3.0
H3	~6.3-6.5	t	~2.5-3.0
H4	~7.4-7.6	s	-
H7	~6.8-7.0	s	-
NH ₂	~3.5-4.5	br s	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **5-Bromo-1H-indol-6-amine**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~123-126
C3	~101-104
C3a	~128-131
C4	~118-121
C5	~110-113
C6	~140-143
C7	~105-108
C7a	~133-136

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-1H-indol-6-amine** is expected to show characteristic peaks for the N-H and C-N bonds of the amine and indole groups, as well as vibrations from the aromatic

system.

Table 3: Predicted IR Absorption Bands for **5-Bromo-1H-indol-6-amine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Indole)	3350-3450	Medium, Sharp
N-H Stretch (Amine)	3200-3400	Medium, Broad (two bands)
C-H Stretch (Aromatic)	3000-3100	Medium
C=C Stretch (Aromatic)	1580-1620	Medium-Strong
N-H Bend (Amine)	1550-1650	Medium-Strong
C-N Stretch (Aromatic Amine)	1250-1350	Strong
C-Br Stretch	500-600	Medium-Strong

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-1H-indol-6-amine**

Ion	Predicted m/z	Notes
[M] ⁺	210/212	Molecular ion peak with a characteristic ~1:1 ratio for ⁷⁹ Br and ⁸¹ Br isotopes.
[M+H] ⁺	211/213	Protonated molecular ion, also showing the bromine isotopic pattern.

Experimental Protocols

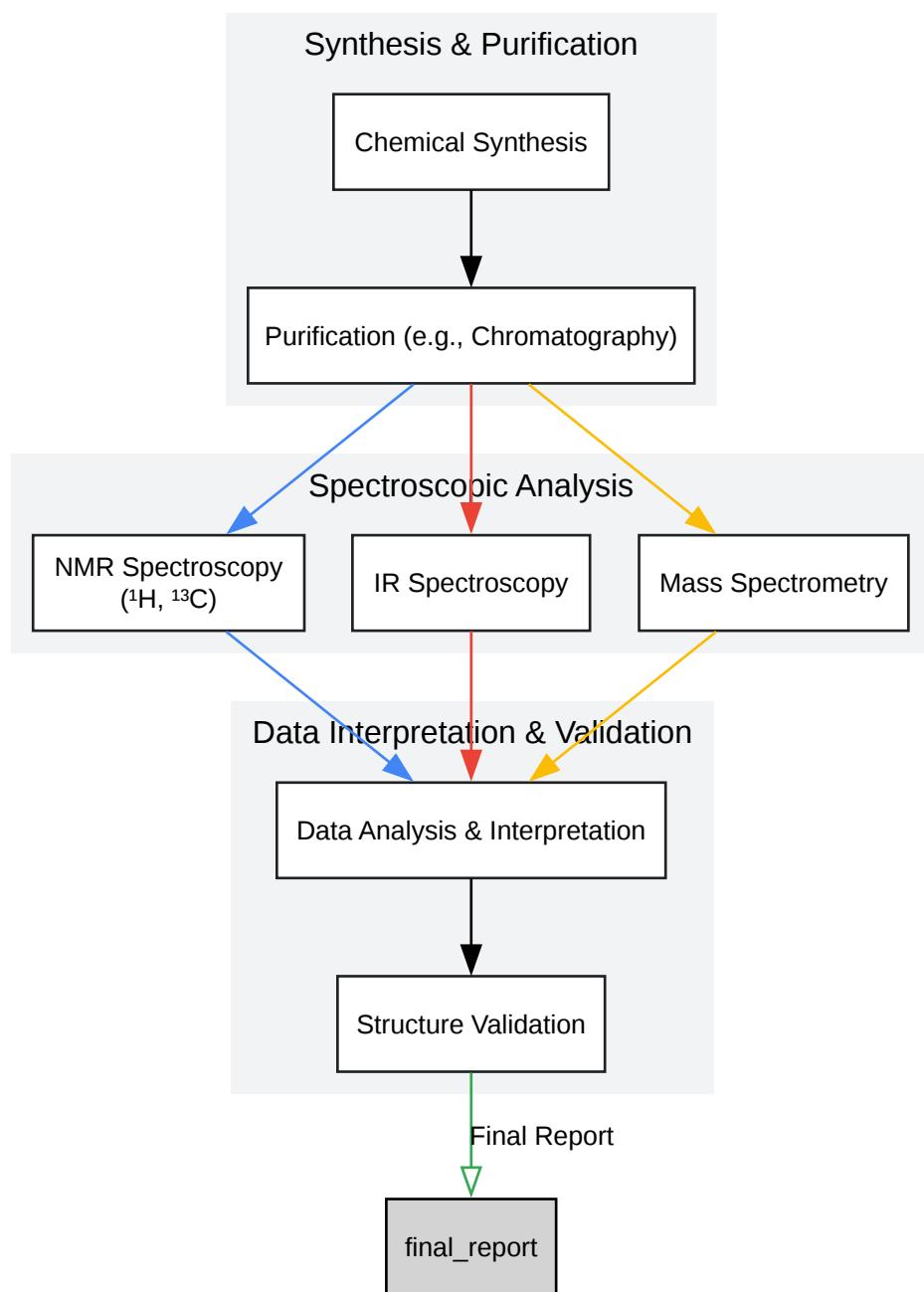
The following are detailed methodologies for the spectroscopic analysis of **5-Bromo-1H-indol-6-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
- ¹H NMR Acquisition:
 - Pulse Program: Standard one-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-160 ppm.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Sample Introduction:
 - Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the ion source.
 - Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC column.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used for amines to observe the $[\text{M}+\text{H}]^+$ ion.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **5-Bromo-1H-indol-6-amine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-1H-indol-6-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343728#spectroscopic-data-of-5-bromo-1h-indol-6-amine-nmr-ir-ms\]](https://www.benchchem.com/product/b1343728#spectroscopic-data-of-5-bromo-1h-indol-6-amine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com